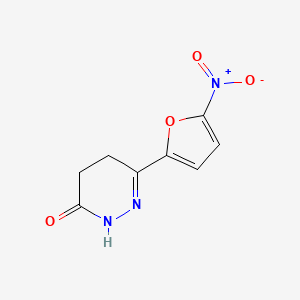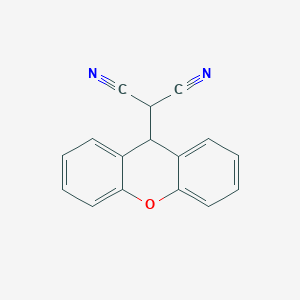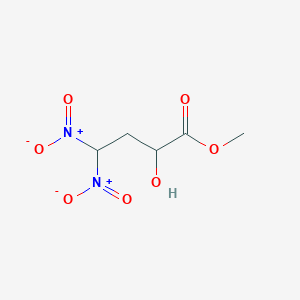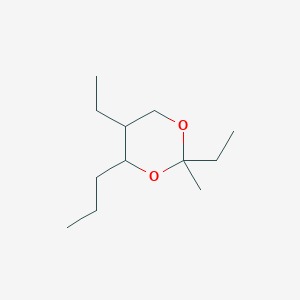
Tetraphosphete
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphosphete is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a phosphorus-containing compound, and its structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraphosphete can be synthesized through several methods, depending on the desired purity and application. One common synthetic route involves the reaction of phosphorus trichloride with a suitable nucleophile under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using phosphorus-containing precursors. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications. Industrial production methods are designed to be cost-effective and scalable, ensuring a consistent supply of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetraphosphete undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or basic conditions, depending on the desired product.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent such as ether or THF.
Substitution: Substitution reactions involving this compound often require nucleophiles such as amines or alcohols. The reaction conditions, including temperature and solvent, are optimized to achieve high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield phosphoric acid derivatives, while reduction can produce phosphine compounds. Substitution reactions can lead to the formation of various organophosphorus compounds.
Aplicaciones Científicas De Investigación
Tetraphosphete has a wide range of scientific research applications, making it a valuable compound in multiple fields.
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique reactivity allows for the formation of complex phosphorus-containing compounds, which are important in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential role in cellular processes. It is used in the synthesis of nucleotide analogs, which are important tools for studying DNA and RNA synthesis and function.
Medicine
This compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a promising candidate for drug design and delivery.
Industry
In industry, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it suitable for various industrial applications, including the manufacture of high-performance materials.
Mecanismo De Acción
The mechanism of action of tetraphosphete involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial for regulating cellular processes such as signal transduction, energy metabolism, and gene expression.
Comparación Con Compuestos Similares
Tetraphosphete can be compared with other phosphorus-containing compounds to highlight its uniqueness.
Similar Compounds
Tetrasodium pyrophosphate: This compound is used as a buffering agent and emulsifier in various applications. It has a different structure and reactivity compared to this compound.
Triethyl phosphate: Used as a plasticizer and catalyst, triethyl phosphate has distinct properties and applications.
Phosphoric acid: A common phosphorus-containing compound used in various industrial processes, phosphoric acid differs significantly from this compound in terms of structure and reactivity.
Uniqueness
This compound’s unique structure and reactivity make it distinct from other phosphorus-containing compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its importance as a versatile and valuable compound.
Propiedades
Número CAS |
10544-46-4 |
|---|---|
Fórmula molecular |
P4 |
Peso molecular |
123.8950480 g/mol |
Nombre IUPAC |
tetraphosphete |
InChI |
InChI=1S/P4/c1-2-4-3-1 |
Clave InChI |
CHEITVQUCPLIBM-UHFFFAOYSA-N |
SMILES canónico |
P1=PP=P1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)

![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)



![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)



![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)

